molecular formula C16H17N3O B2596041 1-benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine CAS No. 1174309-42-2

1-benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine

Cat. No.: B2596041
CAS No.: 1174309-42-2
M. Wt: 267.332
InChI Key: MMLLKZHXBYOOAF-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine is a synthetically produced pyrazole derivative intended for research and development purposes. This compound is part of the important class of pyrazole heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as privileged structures in medicinal chemistry . Pyrazole derivatives, such as this one, are frequently investigated as target structures in drug discovery due to their wide spectrum of reported biological activities, which include antimicrobial, antifungal, anti-inflammatory, and antituberculosis properties . The structure of this particular analog features a benzyl group at the 1-position, an ethyl substituent at the 4-position, and a furan ring at the 3-position, a pattern similar to other bioactive pyrazole amines documented in chemical databases and supplier catalogs . The synthetic pathways for such pyrazole derivatives often involve condensation reactions of hydrazines with carbonyl compounds like 1,3-diketones, or cyclization strategies using enaminones and aryl hydrazines . Researchers value these compounds for developing new pharmacologically active agents, and their synthesis is a subject of ongoing innovation in organic chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-benzyl-4-ethyl-5-(furan-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-13-15(14-9-6-10-20-14)18-19(16(13)17)11-12-7-4-3-5-8-12/h3-10H,2,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLLKZHXBYOOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C2=CC=CO2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine (C16H17N3O) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a furan moiety. Its molecular weight is approximately 267.33 g/mol, and it is primarily studied for its anticancer properties, among other biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17N3O\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}

This compound features a pyrazole ring that is substituted with a furan group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to pyrazoles exhibit significant anticancer properties. For instance, research on similar pyrazole derivatives has shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) . These compounds were found to inhibit mTORC1 activity and enhance autophagy, suggesting a novel mechanism of action for anticancer therapies.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMIA PaCa-2< 0.5Inhibition of mTORC1, autophagy modulation
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-2< 0.5Autophagy modulation, mTORC1 inhibition

Antimicrobial Activity

The pyrazole scaffold has also been explored for its antimicrobial properties. Compounds based on the pyrazole structure have demonstrated moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . These findings suggest that the incorporation of furan and benzyl groups may enhance the antimicrobial efficacy of pyrazole derivatives.

Table 2: Antimicrobial Activity Overview

CompoundPathogenMIC (µg/mL)Activity Type
Pyrazole DerivativeStaphylococcus aureus250Bacteriostatic
Pyrazole DerivativeCandida albicans250Fungistatic

Other Biological Activities

Beyond anticancer and antimicrobial effects, pyrazole derivatives have been investigated for their role as enzyme inhibitors. For example, certain pyrazoles exhibit inhibitory activity against sEH (soluble epoxide hydrolase), which plays a critical role in inflammation and pain pathways . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the biological relevance of pyrazole derivatives:

  • Inhibition of mTORC1 : A study demonstrated that specific pyrazole derivatives could significantly reduce mTORC1 activity in cancer cells, leading to increased autophagic flux and reduced cell proliferation .
  • Antimicrobial Efficacy : In vitro studies showed that certain pyrazoles could inhibit the growth of pathogenic bacteria and fungi at concentrations as low as 250 µg/mL, indicating their potential as broad-spectrum antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-5-amine Derivatives

The biological and physicochemical properties of pyrazol-5-amine derivatives are heavily influenced by substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogues:

Substituent Effects at Position 3

  • This group is associated with moderate antimicrobial activity in related acrylate esters .

Substituent Effects at Position 1

  • 1-Phenyl group : Present in 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, this group reduces steric hindrance compared to benzyl, favoring interactions with planar binding pockets in kinases .

Substituent Effects at Position 4

  • 4-Ethyl group (Target compound) : Moderately increases hydrophobicity without significant steric effects, balancing solubility and binding affinity .
  • 4-Fluorophenyl group : In 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1226221-27-7), the electron-withdrawing fluorine atom enhances dipole interactions and improves inhibitory potency in enzyme assays .

Data Table: Comparative Analysis of Pyrazol-5-amine Derivatives

Compound Name Substituents (Positions 1, 3, 4) Molecular Weight Key Properties/Activities Reference ID
1-Benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine 1-Benzyl, 3-(2-furyl), 4-Ethyl 264.31 (calc.) Moderate lipophilicity; potential kinase inhibition
4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine 1-Phenyl, 3-(Pyridin-4-yl), 4-(4-Fluorophenyl) 336.35 (calc.) p38αMAP kinase inhibition
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 1-(4-Fluorophenyl), 3-Ethyl, 4-H 205.23 Enhanced dipole interactions; enzyme inhibition
1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine 1-tert-Butyl, 3-(4-Fluorophenyl), 4-H 235.28 (calc.) Improved metabolic stability

Q & A

Q. What are the common synthetic routes for 1-benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Cyclocondensation : Reacting substituted hydrazines with β-keto esters or α,β-unsaturated ketones to form the pyrazole core .
  • Functionalization : Introducing the benzyl, ethyl, and furyl groups via nucleophilic substitution or cross-coupling reactions. For example, alkylation with benzyl halides or Mitsunobu reactions for ether linkages .
  • Optimization : Solvent-free conditions (e.g., using POCl₃ as a cyclizing agent) improve yields by reducing side reactions .
    Purity is monitored via HPLC or TLC, with recrystallization in ethanol/water mixtures to remove unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrazole ring. For example, dihedral angles between the furyl and benzyl groups are critical for confirming steric effects .
  • NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., ethyl CH₂ groups at δ 1.2–1.4 ppm, furyl protons at δ 6.3–7.1 ppm) .
  • IR spectroscopy : Confirms NH₂ stretching vibrations (~3350 cm⁻¹) and C=N/C=C bonds in the pyrazole ring (~1600 cm⁻¹) .

Q. What in vitro assays are used to screen this compound for biological activity?

Methodological Answer:

  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays for carbonic anhydrase or kinase inhibition, using recombinant human enzymes .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production while minimizing hazardous byproducts?

Methodological Answer:

  • Green chemistry approaches : Replace toxic solvents (e.g., DMF) with PEG-400 or ionic liquids to enhance atom economy .
  • Catalytic optimization : Use Pd/C or CuI nanoparticles for Suzuki-Miyaura couplings to attach aryl groups, reducing metal contamination .
  • Flow chemistry : Continuous-flow reactors improve heat transfer during exothermic steps (e.g., cyclization), reducing decomposition .

Q. How do researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure consistent inoculum sizes and incubation times .
  • SAR analysis : Compare substituent effects (e.g., replacing benzyl with 4-fluorophenyl) to identify structural determinants of potency .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to account for variability in cell lines or assay conditions .

Q. What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., tubulin or σ receptors). Key residues (e.g., Asp26 in carbonic anhydrase) are validated via mutagenesis .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, highlighting hydrophobic interactions with the furyl group .
  • QSAR : CoMFA/CoMSIA models correlate substituent electronegativity (e.g., fluorine at position 4) with activity .

Q. How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

  • Microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Fluorescent probes (e.g., CYP3A4) identify enzyme inhibition risks .
  • Metabolite ID : HRMS (Q-TOF) detects phase I/II metabolites (e.g., hydroxylation at the ethyl group) .

Q. What strategies address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the NH₂ group, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) or liposomes, enhancing bioavailability .
  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) to improve solubility without precipitation .

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